molecular formula C19H16N2O4S B2772512 2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione CAS No. 439107-31-0

2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione

Cat. No.: B2772512
CAS No.: 439107-31-0
M. Wt: 368.41
InChI Key: RHHWCYPZPOYZKN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.41. The purity is usually 95%.
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Properties

IUPAC Name

2,2-dimethyl-5-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-11-4-6-12(7-5-11)15-14(21-8-9-26-18(21)20-15)10-13-16(22)24-19(2,3)25-17(13)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHWCYPZPOYZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)OC(OC4=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione (CAS No. 439107-31-0) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas.

The molecular formula of the compound is C19H16N2O4SC_{19}H_{16}N_{2}O_{4}S, with a molecular weight of 368.41 g/mol. The compound features a dioxane ring fused with an imidazo[2,1-b][1,3]thiazole moiety, which is known for diverse pharmacological properties.

Synthesis

The synthesis of this compound involves the condensation reaction between appropriate aldehydes and thiazole derivatives. The resulting product has been characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit promising antimicrobial properties. In a study evaluating various derivatives for their anti-tuberculosis activity against Mycobacterium tuberculosis, several compounds demonstrated significant potency with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . The presence of substituents like p-tolyl groups enhanced the activity compared to other configurations.

Antiviral Activity

In addition to antibacterial properties, compounds similar to this compound have shown antiviral effects. Notably, derivatives were effective against viruses such as Coxsackie B4 and Feline herpes virus . This suggests that the imidazo[2,1-b][1,3]thiazole scaffold may be a valuable lead for antiviral drug development.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed using normal cell lines to evaluate its safety profile. Active antitubercular compounds derived from this scaffold exhibited low toxicity levels . This favorable safety profile is crucial for further development as potential therapeutic agents.

Research Findings and Case Studies

Study Biological Activity Findings
AntitubercularCompounds showed MIC values of 3.125 μg/mL against M. tuberculosis.
AntiviralEffective against Coxsackie B4 and Feline herpes viruses.
AntimicrobialBroad spectrum activity noted in various derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly in the context of drug development.

Anticancer Activity

Research indicates that derivatives of thiazole and imidazole compounds exhibit promising anticancer properties. Studies have shown that compounds similar to 2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cell survival and growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar thiazole derivatives have demonstrated effectiveness against a range of bacteria and fungi. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in material science.

Photonic Materials

Due to its unique electronic properties, the compound may serve as a precursor for the synthesis of photonic materials. These materials are crucial in developing devices such as sensors and lasers. The ability to tune the optical properties through chemical modifications makes it an attractive candidate for further research.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research into polymer composites containing similar dioxane derivatives suggests improved durability and resistance to environmental factors.

Case Studies and Research Findings

StudyFocusFindings
Quiroga et al. (2010)Anticancer ActivityDemonstrated that thiazole derivatives exhibit significant cytotoxic effects on cancer cells through apoptosis induction.
Mary et al. (2015)Antimicrobial PropertiesFound that compounds with similar structures showed varying degrees of antimicrobial activity against multiple pathogens.
DFT Studies (2023)Material PropertiesComputational studies indicated favorable electronic properties for potential use in photonic applications.

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